molecular formula C21H20F3N3O4S B15001502 N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide

N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide

Cat. No.: B15001502
M. Wt: 467.5 g/mol
InChI Key: CROVWYYCGZSTMB-UHFFFAOYSA-N
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Description

N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process starts with the preparation of the core pyrrole structure, followed by the introduction of the acetyl, methyl, and trifluoromethyl groups. The final steps involve the sulfonamide formation and the attachment of the aminobenzene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrole derivatives with comparable structures and functional groups. Examples include:

  • N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE analogs with different substituents.
  • Other sulfonamide compounds with varying aromatic or heterocyclic moieties.

Uniqueness

The uniqueness of N-[4-ACETYL-5-METHYL-1-(2-METHYLPHENYL)-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-4-AMINOBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20F3N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-aminobenzenesulfonamide

InChI

InChI=1S/C21H20F3N3O4S/c1-12-6-4-5-7-17(12)27-13(2)18(14(3)28)20(19(27)29,21(22,23)24)26-32(30,31)16-10-8-15(25)9-11-16/h4-11,26H,25H2,1-3H3

InChI Key

CROVWYYCGZSTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(C2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N)C(=O)C)C

Origin of Product

United States

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